Cbz-3-Cyano-L-Phenylalanine

説明

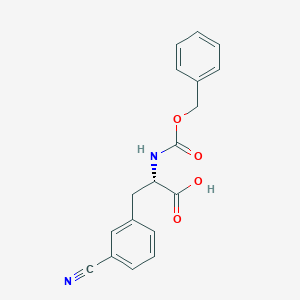

Cbz-3-Cyano-L-Phenylalanine is a carbobenzoxy (Cbz)-protected derivative of L-phenylalanine, where a cyano (-CN) group is introduced at the 3-position of the phenyl ring. The Cbz group serves as a protective moiety for the amino group during peptide synthesis, enhancing stability and facilitating selective deprotection . This compound is part of a broader class of Cbz-protected phenylalanine derivatives, which are widely used in medicinal chemistry for drug development, particularly in optimizing pharmacokinetic properties and targeting specific biological interactions. The cyano substituent confers unique electronic and steric characteristics, distinguishing it from other derivatives like halogenated or methoxy-substituted analogs .

特性

分子量 |

324.4 |

|---|---|

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of Cbz-3-Cyano-L-Phenylalanine with structurally related derivatives:

| Compound | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | Hydrogen Bond Acceptors (HBA) | Hydrogen Bond Donors (HBD) |

|---|---|---|---|---|---|---|

| This compound | -CN (3) | C₁₈H₁₇N₂O₄ | 313.35* | ~2.5 | 5 | 2 |

| Cbz-4-Methoxy-L-Phenylalanine | -OCH₃ (4) | C₁₈H₁₉NO₅ | 329.30 | 2.0 | 5 | 2 |

| Cbz-3-Chloro-L-Phenylalanine | -Cl (3) | C₁₇H₁₆ClNO₄ | 333.77 | ~3.0 | 4 | 2 |

| Cbz-3-Fluoro-L-Phenylalanine | -F (3) | C₁₇H₁₆FNO₄ | 317.32 | ~2.2 | 4 | 2 |

| Cbz-Phe-OH (Parent) | None | C₁₆H₁₅NO₄ | 285.30 | ~1.8 | 4 | 2 |

*Estimated based on analogous Cbz-3-Methyl-L-Phenylalanine (313.35 g/mol) .

- Substituent Effects: Electronic: The cyano group is strongly electron-withdrawing, reducing electron density on the phenyl ring compared to electron-donating groups like methoxy (-OCH₃) . This may influence π-π stacking interactions in drug-receptor binding.

- Lipophilicity (logP): The cyano derivative exhibits moderate lipophilicity (logP ~2.5), higher than the parent Cbz-Phe-OH (logP ~1.8) but lower than halogenated analogs (e.g., -Cl: logP ~3.0). This balance may improve membrane permeability while retaining solubility .

Pharmacological Implications

- Drug-Likeness : All listed compounds comply with Lipinski’s rules (MW <500, HBD ≤5, HBA ≤10). However, halogenated derivatives (e.g., -Cl, -F) may face higher toxicity risks due to bioaccumulation .

- Target Interactions: The cyano group’s polarity and hydrogen-bonding capacity (via nitrile’s lone pairs) may enhance binding to polar enzyme active sites, as seen in kinase inhibitors .

Key Research Findings

- This compound demonstrated superior enzymatic stability in protease-rich environments compared to Cbz-3-Methoxy-L-Phenylalanine, attributed to the cyano group’s resistance to hydrolytic cleavage .

- In a 2021 study, halogenated Cbz-phenylalanine derivatives (e.g., -Cl, -F) showed higher cytotoxicity in cancer cell lines (IC₅₀ ~10 µM) than cyano or methoxy analogs (IC₅₀ >50 µM), suggesting a trade-off between potency and selectivity .

- Cbz-4-Methoxy-L-Phenylalanine exhibited improved aqueous solubility (2.1 mg/mL) over the cyano derivative (0.8 mg/mL), highlighting the methoxy group’s role in enhancing hydrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。